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Abstract

Mavelertinib (PF-06747775) is a third-generation, irreversible epidermal growth factor receptor
(EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target common activating EGFR
mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3]
This selectivity profile aims to reduce the mechanism-based toxicities associated with earlier
generation EGFR inhibitors.[3] Mavelertinib covalently binds to a cysteine residue (Cys797) in
the ATP-binding site of mutant EGFR, leading to sustained inhibition of downstream signaling
pathways and subsequent suppression of tumor growth.[3] This technical guide provides a
comprehensive overview of the synthesis, chemical properties, and biological activity of
Mavelertinib, intended for researchers and professionals in the field of drug development.

Chemical Properties

Mavelertinib is a synthetic organic compound with the chemical name N-((3R,4R)-4-Fluoro-1-
(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-
yl)acrylamide.[4] Its key chemical and physical properties are summarized in the table below.
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Property Value Reference(s)
Molecular Formula C1sH22FNoO2 [1]
Molecular Weight 415.42 g/mol [1]
CAS Number 1776112-90-3 [1]

C=CC(=O)N[C@@H]1CN(C2=
Canonical SMILES NC(NC3=CN(C)N=C30C)=C4  [5]
N=CN(C)C4=N2)C[C@H]1F

Solubility Soluble in DMSO [1]

Store at -20°C forup to 1
Storage Conditions month, or at -80°C for up to 6 [1]
months in solvent.

Data not available in the
pKa .
searched literature.

XLogP3 1.3

Hydrogen Bond Donor Count 2

Hydrogen Bond Acceptor

10
Count
Rotatable Bond Count 5
Synthesis

The synthesis of Mavelertinib has been described in the scientific literature, primarily in the
context of its discovery and preclinical development. While the full, detailed experimental
protocol from the primary literature was not accessible for this review, the general synthetic
strategy involves a multi-step process culminating in the formation of the final acrylamide-
containing molecule. The key publication detailing its synthesis is "Discovery of N-((3R,4R)-4-
Fluoro-1-(6-((3-methoxy-1-methyl-1H-pyrazol-4-yl)amino)-9-methyl-9H-purin-2-yl)pyrrolidine-3-
yhacrylamide (PF-06747775) through Structure-Based Drug Design..." by Planken S, et al. in
the Journal of Medicinal Chemistry.[4]
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The synthesis would logically proceed through the construction of the key heterocyclic core
structures, followed by their coupling, and final derivatization to install the acrylamide
"warhead" responsible for its irreversible binding. A plausible, high-level retrospective synthesis
workflow is depicted below.

Final Step

Gcrylamide Couplinga

Grotected Aminopyrrolidine Intermediata Substituted Purine Core
Chiral Pyrrolidine Ring Synthesis] [Aminopyrazole Moiety Purine Ring System ConstructioD

Click to download full resolution via product page

Caption: A high-level logical workflow for the synthesis of Mavelertinib.

Mechanism of Action

Mavelertinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1]
In many non-small-cell lung cancers (NSCLCs), mutations in the EGFR gene lead to the
constitutive activation of the receptor, promoting uncontrolled cell growth and proliferation.[3]
Mavelertinib is a third-generation EGFR inhibitor, meaning it is designed to be particularly
effective against the T790M "gatekeeper" mutation that confers resistance to first- and second-
generation EGFR TKiIs, while having less of an effect on wild-type EGFR.[3]

The mechanism of action involves the acrylamide moiety of Mavelertinib forming a covalent
bond with a cysteine residue (Cys797) within the ATP-binding pocket of the EGFR kinase
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domain.[3] This irreversible binding blocks the signaling cascade that would otherwise lead to
cell proliferation and survival.

The EGFR signaling pathway is a complex cascade of protein interactions. Upon activation,
EGFR dimerizes and autophosphorylates, creating docking sites for various signaling proteins.
This leads to the activation of several downstream pathways, including the RAS-RAF-MEK-
ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell
growth and survival. By inhibiting EGFR, Mavelertinib effectively shuts down these pro-
survival signals.
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Caption: EGFR signaling pathway and the inhibitory action of Mavelertinib.
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Biological Activity and Pharmacokinetics

Mavelertinib has demonstrated potent and selective inhibitory activity against clinically
relevant EGFR mutations.

In Vitro Potency

The following table summarizes the half-maximal inhibitory concentrations (ICso) of
Mavelertinib against various EGFR mutants and wild-type EGFR.

Target ICs0 (M) Reference(s)
EGFR (Del19) 5 [1]
EGFR (L858R) 4 [1]
EGFR (T790M/L858R) 12 [1]
EGFR (T790M/Del19) 3 [1]
EGFR (Wild-Type) 307 [1]

Pharmacokinetic Profile

Preclinical studies in animal models have characterized the pharmacokinetic properties of

Mavelertinib.
. Oral Bioavailability .
Species (%) Plasma Half-life (h) Reference(s)
(V]
Mouse 60 0.56 [1]
Rat 11 0.28 [1]
Dog 66 1.3 [1]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Mavelertinib are
provided in the primary literature by Planken S, et al.[4] As the full text of this publication was
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not accessible, the following are generalized protocols representative of the methodologies
typically employed in the field for the characterization of such kinase inhibitors.

General Procedure for Kinase Inhibition Assay (ICso
Determination)

The inhibitory activity of Mavelertinib against different EGFR variants is typically determined
using a biochemical kinase assay. A generic workflow for such an assay is presented below.
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Caption: A generalized workflow for determining the IC50 of Mavelertinib.

» Enzyme and Substrate Preparation: Recombinant human EGFR (wild-type or mutant) is
diluted in assay buffer. A suitable peptide substrate for the kinase is also prepared in the
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same buffer.

o Compound Dilution: Mavelertinib is serially diluted in DMSO to generate a range of
concentrations for testing.

o Assay Reaction: The EGFR enzyme, the peptide substrate, and the various concentrations
of Mavelertinib are added to the wells of a microtiter plate. The reaction is initiated by the
addition of ATP.

 Incubation: The reaction mixture is incubated at a controlled temperature (e.g., room
temperature or 30°C) for a specific period (e.g., 60 minutes).

o Detection: After incubation, a detection reagent is added to quantify the amount of
phosphorylated substrate. This is often a luminescence-based assay where the signal is
inversely proportional to the kinase activity.

» Data Analysis: The signal from each well is measured using a plate reader. The data are
then plotted as the percentage of inhibition versus the logarithm of the inhibitor
concentration. The ICso value is determined by fitting the data to a sigmoidal dose-response
curve.

Clinical Development

Mavelertinib has been evaluated in clinical trials for the treatment of non-small-cell lung
cancer. A Phase 1/2 clinical trial (NCT02349633) was initiated to assess the safety, tolerability,
pharmacokinetics, and anti-tumor activity of Mavelertinib in patients with EGFR-mutant
NSCLC who had progressed on a prior EGFR TKI.[1]

Conclusion

Mavelertinib is a potent and selective third-generation irreversible EGFR TKI with a preclinical
profile demonstrating strong activity against common EGFR activating and resistance
mutations. Its covalent mechanism of action and selectivity for mutant over wild-type EGFR
represent a key strategy in the development of targeted cancer therapies with an improved
therapeutic window. The data presented in this guide provide a foundational understanding of
Mavelertinib's chemical and biological characteristics for researchers and drug development
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professionals. Further investigation and clinical studies will continue to define its therapeutic
potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b611985?utm_src=pdf-custom-synthesis
https://synapse.patsnap.com/drug/9b21d663938a4680af025f4b7e27eb86
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.creative-bioarray.com/support/protocol-for-determining-the-ic50-of-drugs-on-adherent-cells-using-mtt-assay.htm
https://www.medchemexpress.com/literature/mavelertinib-is-a-selective-and-irreversible-egfr-tki.html
https://www.glpbio.com/mavelertinib.html
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9765
https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=9765
https://www.benchchem.com/product/b611985#mavelertinib-synthesis-and-chemical-properties
https://www.benchchem.com/product/b611985#mavelertinib-synthesis-and-chemical-properties
https://www.benchchem.com/product/b611985#mavelertinib-synthesis-and-chemical-properties
https://www.benchchem.com/product/b611985#mavelertinib-synthesis-and-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611985?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611985?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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